(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide, also known as CFI-400945, is a small molecule inhibitor that has gained increasing attention in recent years due to its potential applications in cancer treatment.
Mechanism of Action
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide exerts its anti-cancer effects by inhibiting the activity of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells in both in vitro and in vivo models. However, this compound has also been shown to have some toxic effects on normal cells, such as bone marrow cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide is its specificity for CHK1, which makes it a promising candidate for cancer treatment. However, its toxicity to normal cells and potential side effects may limit its clinical applications. In addition, more research is needed to determine the optimal dosage and treatment duration of this compound.
Future Directions
Future research on (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide should focus on its potential applications in combination therapy with other anti-cancer drugs. In addition, more studies are needed to determine the optimal treatment regimen and dosage of this compound for different types of cancer. Furthermore, the development of more selective CHK1 inhibitors may overcome the limitations of this compound and improve its clinical applications.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in cancer treatment. Its specificity for CHK1 makes it a promising candidate for combination therapy with other anti-cancer drugs. However, more research is needed to determine its optimal treatment regimen and dosage, as well as the development of more selective CHK1 inhibitors.
Synthesis Methods
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide can be synthesized through a multi-step process, which involves the reaction of 5-fluoro-1-benzofuran-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-hydroxyethyl)oxolane-2-carboxamide and sodium cyanide to obtain the desired product.
Scientific Research Applications
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs, such as doxorubicin, in killing cancer cells.
properties
IUPAC Name |
(E)-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-13-3-4-16-11(6-13)7-15(23-16)8-12(9-19)17(21)20-10-14-2-1-5-22-14/h3-4,6-8,14H,1-2,5,10H2,(H,20,21)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSOEFJFGOJBNS-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC3=C(O2)C=CC(=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC3=C(O2)C=CC(=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.